molecular formula C24H23N3O3S B2868153 2,4,6-trimethyl-N-(4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide CAS No. 927625-44-3

2,4,6-trimethyl-N-(4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide

Cat. No. B2868153
CAS RN: 927625-44-3
M. Wt: 433.53
InChI Key: FGJYGUXZBDZBJD-UHFFFAOYSA-N
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Description

The compound “2,4,6-trimethyl-N-(4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to an amine . They are known for their antimicrobial properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the other compounds present. Sulfonamides, for example, can undergo a variety of reactions, including hydrolysis, acylation, and displacement reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Sulfonamides are generally solid at room temperature and are soluble in organic solvents .

Scientific Research Applications

Synthesis and Bioactivity Studies

Benzenesulfonamide derivatives, including those with complex structures similar to the specified chemical, have been synthesized and evaluated for their bioactivity, particularly as carbonic anhydrase inhibitors and potential antitumor agents. For example, the synthesis of new benzenesulfonamide compounds has been explored for their cytotoxic activities and potential as carbonic anhydrase inhibitors, with certain derivatives showing promising cytotoxic activities against tumor cells, indicating their potential in anti-tumor activity studies (Gul et al., 2016).

Antimicrobial and Anti-HIV Activity

Research has also delved into the synthesis of benzenesulfonamide derivatives bearing 2,5-disubstituted-1,3,4-oxadiazole moiety, assessing their antimicrobial and anti-HIV activities. These studies aim to discover new therapeutic agents with enhanced efficacy against various pathogens (Iqbal et al., 2006).

Anticancer Research

In the field of cancer research, benzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activities. Novel compounds have shown cytotoxic activity toward various human cancer cell lines, highlighting the potential of these molecules as antitumor agents. Some derivatives exhibit significant inhibitory effects on cancer cell proliferation, pointing towards their application in developing new cancer therapies (Żołnowska et al., 2016).

Enzymatic Inhibition for Therapeutic Applications

Furthermore, benzenesulfonamides incorporating flexible triazole moieties have been identified as highly effective inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. These compounds' inhibitory activity and their potential therapeutic applications in treating conditions like glaucoma have been explored through in vitro studies, computational analysis, and animal models (Nocentini et al., 2016).

Structural and Mechanistic Insights

Studies have also focused on understanding the structural features of benzenesulfonamide derivatives, including their conformational analysis and the influence of different substituents on their bioactivity. Such research provides valuable insights into the design of more effective benzenesulfonamide-based therapeutics by elucidating the underlying mechanisms of action and optimizing molecular structures for enhanced efficacy (Nikonov et al., 2019).

Safety and Hazards

Sulfonamides can cause allergic reactions in some individuals . They should be handled with care and appropriate safety measures should be taken when working with them .

Future Directions

The future research directions for this compound would likely involve further exploration of its potential antimicrobial properties . Additionally, its complex structure suggests that it could have interesting chemical properties that could be explored in future studies.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2,4,6-trimethyl-N-(4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide' involves the synthesis of the intermediate compound 4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)aniline, which is then reacted with 2,4,6-trimethylbenzenesulfonyl chloride to form the final product.", "Starting Materials": [ "4-nitroaniline", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)aniline", "2,4,6-trimethylbenzenesulfonyl chloride" ], "Reaction": [ "Step 1: Nitration of 4-nitroaniline with sulfuric acid and nitric acid to form 4-nitro-2-aminobenzoic acid", "Step 2: Acetylation of 4-nitro-2-aminobenzoic acid with acetic anhydride and sodium acetate to form 4-nitro-2-acetamidobenzoic acid", "Step 3: Reduction of 4-nitro-2-acetamidobenzoic acid with sodium hydroxide and hydrogen gas to form 4-amino-2-acetamidobenzoic acid", "Step 4: Diazotization of 4-amino-2-acetamidobenzoic acid with sodium nitrite and hydrochloric acid to form 4-nitroso-2-acetamidobenzoic acid", "Step 5: Cyclization of 4-nitroso-2-acetamidobenzoic acid with sodium hydroxide to form 4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)aniline", "Step 6: Reaction of 4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)aniline with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of triethylamine to form the final product 2,4,6-trimethyl-N-(4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide" ] }

CAS RN

927625-44-3

Product Name

2,4,6-trimethyl-N-(4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide

Molecular Formula

C24H23N3O3S

Molecular Weight

433.53

IUPAC Name

2,4,6-trimethyl-N-[4-methyl-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C24H23N3O3S/c1-14-9-10-19(27-31(29,30)23-16(3)11-15(2)12-17(23)4)18(13-14)22-24(28)26-21-8-6-5-7-20(21)25-22/h5-13,27H,1-4H3,(H,26,28)

InChI Key

FGJYGUXZBDZBJD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2C)C)C)C3=NC4=CC=CC=C4NC3=O

solubility

soluble

Origin of Product

United States

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